Validated Inactivity as a Critical Selection Criterion: GPR35 Antagonist Screening
The most definitive, quantifiable characteristic differentiating this compound from active GPR35 antagonists is its confirmed inactivity in a BRET-based antagonist assay. When screened for GPR35 antagonism, methyl 4-(((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)carbamoyl)benzoate showed no significant inhibition, with an IC50 > 100 µM, in contrast to the active control compound CID2745687, which exhibited a definitive antagonist profile at 10 µM [1]. This inactivity is a crucial and verifiable feature for researchers requiring a structurally-related but pharmacologically silent negative control for GPR35 assays.
| Evidence Dimension | Inhibition of GPR35 BRET signal (antagonism of zaprinast-induced activation) |
|---|---|
| Target Compound Data | IC50 > 100 µM (classified as inactive) |
| Comparator Or Baseline | CID2745687 (GPR35 antagonist), active at 10 µM in the same assay format |
| Quantified Difference | The compound failed to achieve 50% inhibition at the maximum tested concentration (100 µM), defining it as 'inactive' per the assay parameters, whereas the comparator is a validated antagonist. |
| Conditions | BRET-based SPASM sensor assay in recombinant cell lines. All wells contained 300 µM zaprinast as a GPR35 agonist. Positive control: 10 µM CID2745687. Negative control: vehicle. IC50 values determined from full concentration-response curves; compounds with IC50 >100 µM were classified as inactive. |
Why This Matters
This validated inactivity provides a unique procurement rationale: this compound serves as a defined negative control for GPR35 assays, a specific application that a functionally active or untested analog cannot fulfill.
- [1] European Chemical Biology Database (ECBD). GPR35 antagonism assay (EOS300038). SilDrug Platform, Institute of Biochemistry and Biophysics, Polish Academy of Sciences. View Source
